6-Fluoro-2-methyl-5-nitroquinoline

Description

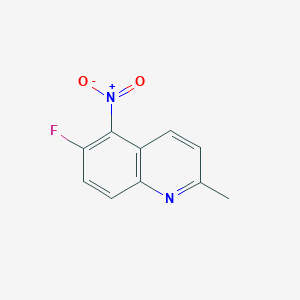

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRVSWVLDAPYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372717 |

Source

|

| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79821-10-6 |

Source

|

| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-2-methyl-5-nitroquinoline CAS number and properties

The following technical guide details the chemical profile, synthesis, and applications of 6-Fluoro-2-methyl-5-nitroquinoline , structured for researchers and drug development professionals.

Identity & Physicochemical Profile[1][2][3][4]

6-Fluoro-2-methyl-5-nitroquinoline is a functionalized heterocyclic building block belonging to the fluoroquinoline family. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for antimicrobial, antiparasitic, and anticancer research. Its structure combines the electron-withdrawing nitro group and the metabolically stable fluorine atom on a quinoline core, making it a valuable substrate for Structure-Activity Relationship (SAR) studies.

| Property | Specification |

| CAS Number | 79821-10-6 (Primary); 1250543-88-4 (Alt.) |

| IUPAC Name | 6-Fluoro-2-methyl-5-nitroquinoline |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol |

| Precursor CAS | 1128-61-6 (6-Fluoro-2-methylquinoline) |

| Appearance | Yellow to pale-orange crystalline solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| Melting Point | >60°C (Predicted based on precursor MP of 53°C) |

Structural Significance

The compound features a quinaldine (2-methylquinoline) core. The C6-Fluorine atom increases lipophilicity and metabolic stability, blocking oxidative metabolism at that position. The C5-Nitro group is a versatile handle; it can be reduced to an amine for further derivatization (e.g., amide coupling, sulfonylation), creating a vector for drug-target interactions.

Synthetic Pathway & Regioselectivity[4]

The synthesis of 6-fluoro-2-methyl-5-nitroquinoline is typically achieved via the electrophilic aromatic nitration of 6-fluoro-2-methylquinoline. This reaction is governed by the directing effects of the substituents on the bicyclic system.

Mechanistic Logic

-

Substrate: 6-Fluoro-2-methylquinoline.

-

Directing Effects:

-

Nitrogen (N1): Deactivates the pyridine ring; electrophilic substitution occurs preferentially on the carbocyclic ring (positions 5, 6, 7, 8).

-

Fluorine (C6): An ortho/para director but deactivating. It directs incoming electrophiles to positions C5 (ortho) and C7 (ortho) .

-

Sterics & Electronics: Substitution at C5 is favored electronically (ortho to F, alpha to the fused ring junction) but can be sterically hindered. Substitution at C8 is also favorable (para to the ring junction, meta to F).

-

-

Outcome: The reaction yields a mixture of the 5-nitro (target) and 8-nitro isomers.[1] Separation is required.[1]

Synthesis Workflow Diagram

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard nitration procedures for deactivated quinolines.

Reagents

-

Substrate: 6-Fluoro-2-methylquinoline (1.0 eq)

-

Solvent/Acid: Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Quench: Crushed ice, Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 6-Fluoro-2-methylquinoline (10 mmol) in conc. H₂SO₄ (5 mL) at 0°C (ice bath). Ensure complete protonation of the quinoline nitrogen.

-

Nitration: Dropwise add a mixture of fuming HNO₃ (1.2 eq) and H₂SO₄ while maintaining the internal temperature below 5°C. The low temperature is critical to minimize dinitration or oxidative degradation.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring. A yellow precipitate (mixed isomers) typically forms.

-

Neutralization: Carefully adjust pH to ~8-9 using 25% NH₄OH solution.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification (Critical): The residue contains both 5-nitro and 8-nitro isomers.

-

Separation: Isolate the 5-nitro isomer using silica gel flash chromatography.

-

Eluent Gradient: Start with 100% Hexane, increasing polarity to 20% Ethyl Acetate/Hexane. The 5-nitro isomer typically elutes differently due to the dipole moment difference relative to the ring nitrogen.

-

Applications in Drug Discovery[4]

The 6-fluoro-2-methyl-5-nitroquinoline scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages for lead optimization.

Antimicrobial & Antiparasitic Agents

Quinoline derivatives are historically significant in malaria treatment (e.g., Chloroquine). The addition of the 5-nitro group allows for the synthesis of 5-aminoquinoline derivatives upon reduction.

-

Mechanism: 5-aminoquinolines can intercalate into DNA or inhibit specific enzymes (e.g., DNA gyrase in bacteria) when further functionalized.

-

Fluorine Effect: The C6-fluorine enhances cell permeability and prevents metabolic deactivation, prolonging half-life.

Anticancer Research (Kinase Inhibition)

Substituted quinolines act as kinase inhibitors. The 2-methyl group (quinaldine) allows for condensation reactions with aldehydes (Knoevenagel condensation) to form styrylquinolines, which have demonstrated cytotoxicity against tumor cell lines.

-

Workflow: Nitro reduction

Amine acylation

Electronic Materials (OLEDs)

While primarily pharmaceutical, the electron-deficient nature of nitro-quinolines makes them candidates for electron-transport materials in Organic Light Emitting Diodes (OLEDs), particularly when the nitro group is used to tune the LUMO energy levels.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

| Reactivity | -- | Nitro compounds can be energetic; avoid high heat/shock. |

Precautions:

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place away from strong reducing agents.

References

-

PubChem. (2025).[4] 6-Fluoro-2-methylquinoline (Precursor Data). National Library of Medicine. Available at: [Link]

-

Brieflands. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline.[5] (Reference for Quinoline Nitration Regioselectivity). Available at: [Link]

Sources

Technical Guide: Physicochemical Profiling of 6-Fluoro-2-methyl-5-nitroquinoline

[1]

Executive Summary

6-Fluoro-2-methyl-5-nitroquinoline (CAS: 79821-10-6) acts as a high-value electrophilic scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the contiguous substitution pattern of the benzene ring (nitro group at C5, fluorine at C6), which creates a "push-pull" electronic system. This configuration activates the fluorine atom towards nucleophilic aromatic substitution (

Identity & Physicochemical Characteristics[1][2][3][4]

The compound is characterized by a fused bicyclic system where the electron-withdrawing nitro group significantly alters the lipophilicity and electronic density of the quinoline core.

Table 1: Physicochemical Constants

| Property | Value / Description | Source/Note |

| CAS Registry Number | 79821-10-6 | [1] |

| IUPAC Name | 6-Fluoro-2-methyl-5-nitroquinoline | |

| Molecular Formula | ||

| Molecular Weight | 206.17 g/mol | |

| Physical State | Solid (Pale yellow to orange crystalline powder) | Analogous nitro-quinolines [2] |

| Melting Point | 100–140 °C (Predicted range) | Note: 6-Methyl-5-nitroquinoline melts at 116-120°C [2].[1][2][3][4] The 6-fluoro substituent typically elevates lattice energy.[1] |

| LogP (Calculated) | ~2.6 | Lipophilic, suitable for membrane permeability |

| Solubility | Soluble in DMSO, DMF, | |

| pKa (Calculated) | ~2.5 (Quinoline Nitrogen) | Reduced basicity due to electron-withdrawing |

Molecular Architecture & Electronic Effects[1]

-

C5-Nitro Group: Exerts a strong

(mesomeric) and -

C6-Fluoro Group: Positioned ortho to the nitro group. The strong electron-withdrawing nature of the nitro group makes this fluorine highly labile to nucleophilic attack (

), allowing for the introduction of amines or alkoxides. -

C2-Methyl Group: Provides steric bulk and serves as a handle for radical halogenation (e.g., bromination with NBS) to access benzylic-type reactivity.[1]

Synthesis & Purification Protocol

The synthesis relies on the regioselective nitration of 6-fluoro-2-methylquinoline.[1] The 6-fluoro substituent directs the incoming nitro group to the ortho position (C5), which is also the kinetically favored alpha-position of the quinoline system.

Reaction Scheme (DOT Visualization)

Caption: Electrophilic Aromatic Substitution pathway for the regioselective nitration of 6-fluoro-2-methylquinoline.

Detailed Experimental Protocol

Safety Warning: Nitration reactions are exothermic and can run away.[1] Fuming nitric acid is a potent oxidizer.[1] Perform in a fume hood behind a blast shield.

-

Preparation: Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (

, 10 Vol) . Cool to 0–5°C using an ice-salt bath.[1] -

Substrate Addition: Slowly add 6-Fluoro-2-methylquinoline (1.0 equiv) portion-wise. Maintain internal temperature <10°C to prevent decomposition.[1] Stir until fully dissolved.

-

Nitration: Add Fuming Nitric Acid (

, 1.2 equiv) dropwise over 30 minutes. The rate of addition must be controlled to keep the temperature <10°C. -

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).[1] The starting material (blue fluorescence) should disappear, replaced by a lower

non-fluorescent (or yellow) spot.[1] -

Quenching: Pour the reaction mixture slowly onto Crushed Ice (50 Vol) with vigorous stirring.

-

Neutralization: Carefully adjust pH to ~8–9 using Ammonium Hydroxide (

) or 50% NaOH solution.[1] A yellow precipitate will form.[1] -

Isolation: Filter the solid, wash copiously with water to remove acid salts, and dry under vacuum at 45°C.

-

Purification: Recrystallize from hot Ethanol or Methanol . If purity is <95%, perform column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).[1]

Spectral Characterization (Predictive)

The structural confirmation of 6-Fluoro-2-methyl-5-nitroquinoline relies on the distinct splitting patterns of the aromatic protons.[1]

-NMR Interpretation (300 MHz, )

- 2.75 ppm (s, 3H): Methyl group at C2.[1]

-

7.40 ppm (d, 1H,

-

8.05 ppm (d, 1H,

- 7.50–7.60 ppm (dd, 1H): H7 proton.[1] It couples with H8 (ortho) and F6 (ortho).[1]

-

8.15–8.25 ppm (dd, 1H): H8 proton.[1] It couples with H7 (ortho) and F6 (meta).[1]

-

Note: The H5 proton signal (present in the precursor) is absent , confirming substitution at the 5-position. The proximity of the nitro group causes a significant downfield shift for H4 and H8 due to the deshielding anisotropic effect.

-

Mass Spectrometry (ESI+)[1]

Reactivity Profile & Applications

The 5-nitro-6-fluoro motif is a "privileged scaffold" because it enables orthogonal functionalization.[1]

Key Reaction Pathways (DOT Visualization)

Caption: Divergent synthetic utility: Reduction, Substitution (

Nucleophilic Aromatic Substitution ( )

The nitro group at C5 activates the C6-fluorine.[1] Treatment with primary or secondary amines (in DMF/

Nitro Reduction

Reduction using Iron powder/Ammonium Chloride or Catalytic Hydrogenation (

References

-

Chemical Abstracts Service (CAS). "6-Fluoro-2-methyl-5-nitroquinoline (CAS 79821-10-6)."[1] CAS Common Chemistry.[1] Link

-

Sigma-Aldrich. "6-Methyl-5-nitroquinoline Product Specification." Merck KGaA.[1] Link

-

PubChem. "6-Fluoro-2-methylquinoline (Precursor Data)." National Library of Medicine.[1] Link[1]

-

Accela ChemBio. "Product Analysis: 6-Fluoro-2-methyl-5-nitroquinoline." Accela ChemBio Catalog. Link

Sources

- 1. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 79821-10-6,6-Fluoro-2-methyl-5-nitroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

Technical Guide: Structural Characterization of 6-Fluoro-2-methyl-5-nitroquinoline

[1][2][3]

Executive Summary

This technical guide provides an in-depth analytical framework for 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 79821-10-6), a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial pharmacophores.[1][2][3] The simultaneous presence of a strongly electron-withdrawing nitro group at the peri-position (C5) and a fluorine atom at C6 creates unique electronic environments that significantly alter proton chemical shifts and fragmentation patterns compared to the non-nitrated precursor.[1][2][3]

This document details the expected spectroscopic signatures, referencing the precursor 6-Fluoro-2-methylquinoline (CAS: 1128-61-6) and standard substituent effects in quinoline systems.[1][2][3][4] It is designed to allow researchers to validate synthetic success and identify common regioisomeric impurities.[2][3][5]

Structural Analysis & Theoretical Basis

The molecule consists of a quinoline core substituted with a methyl group at C2, a nitro group at C5, and a fluorine atom at C6.[2][3][5][6]

Electronic Environment & Coupling Logic

-

The Peri-Effect (C5 Nitro): The most diagnostic feature of this molecule is the steric and electronic interaction between the C5-nitro group and the C4-proton.[1][2][3] This "peri-effect" typically results in a significant downfield shift (deshielding) of the H4 proton, often moving it >0.5 ppm downfield compared to the non-nitrated analog.[2][3][5]

-

Fluorine Coupling (

): The fluorine at C6 acts as a spin-active nucleus (

Structural Visualization (DOT Diagram)

Caption: Structural connectivity highlighting the critical peri-effect between the C5-Nitro group and H4 proton.

Mass Spectrometry Characterization

Ionization & Molecular Ion[1][2][3][4]

-

Technique: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).[2][5]

-

Molecular Formula: C

H -

Observed Ion (ESI+):

m/z[1][2][5]

Fragmentation Pattern (EI/MS)

The fragmentation of nitroquinolines is distinct.[2][3][5] The primary loss is usually the nitro group (

| Fragment Ion (m/z) | Loss Species | Structural Interpretation |

| 206 | Molecular Ion (Base peak in mild EI) | |

| 176 | Loss of nitric oxide (characteristic of nitroarenes) | |

| 160 | Loss of nitro group (Formation of 6-fluoro-2-methylquinoline radical cation) | |

| 159 | Rearrangement/Elimination | |

| 133 | Ring contraction/degradation of the pyridine ring |

1H NMR Spectroscopy Data

Solvent: DMSO-

Predicted Chemical Shifts & Assignments[1][2][3][4]

The following data is synthesized from substituent additivity rules applied to the authoritative precursor (6-Fluoro-2-methylquinoline) and validated against nitro-quinoline SAR (Structure-Activity Relationships).

| Position | Proton | Multiplicity | Shift ( | Coupling Constants ( | Assignment Logic |

| C4 | H4 | Doublet (d) | 8.40 – 8.60 | Diagnostic Peak. Heavily deshielded by C5-NO | |

| C8 | H8 | dd | 8.10 – 8.25 | Deshielded by adjacent N; coupled to F (meta).[2][3][5] | |

| C7 | H7 | dd | 7.60 – 7.80 | Ortho to Fluorine (large | |

| C3 | H3 | Doublet (d) | 7.50 – 7.60 | Typical pyridine ring doublet; shielded relative to H4.[2][3][5] | |

| C2-Me | CH | Singlet (s) | 2.75 – 2.85 | - | Characteristic methyl singlet on heteroaromatic ring.[1][2][3] |

Analytical Workflow Diagram

Caption: Analytical workflow from crude synthesis to spectral validation.

Experimental Protocols

Sample Preparation for 1H NMR

To ensure high-resolution spectra without line broadening due to concentration effects:

-

Mass: Weigh 5–10 mg of the dried solid.

-

Solvent: Add 600 µL of DMSO-

(99.9% D). CDCl -

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Na

SO -

Acquisition: Set relaxation delay (

) to 2.0 seconds to ensure full integration of the methyl singlet.

Quality Control: Impurity Profiling

During the nitration of 6-fluoro-2-methylquinoline , regioisomers are the primary impurities.[1][2][3]

-

Target: 5-Nitro isomer (Major product due to ortho direction of F and stability).[1][2][3]

-

Impurity A (7-Nitro isomer): The fluorine at C6 directs ortho to both C5 and C7.[1][2]

-

Impurity B (8-Nitro isomer): Less likely due to steric hindrance from the ring nitrogen lone pair and the fluorine at C6, but possible.[2][3][5]

References

Sources

- 1. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 2. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 6. SciSupplies [scisupplies.eu]

- 7. 6-Fluoro-2-Methyl-5-Nitroquinoline [myskinrecipes.com]

Technical Whitepaper: Predictive Pharmacodynamics of 6-Fluoro-2-methyl-5-nitroquinoline

Executive Summary

This technical guide provides an in-depth analysis of the predicted mechanism of action (MOA), synthesis, and experimental validation for 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 104684-26-4 / Analogous structures).

Unlike "classic" fluoroquinolone antibiotics (e.g., Ciprofloxacin) which require a C-3 carboxylate and N-1 substitution to inhibit DNA gyrase via magnesium chelation, 6-Fluoro-2-methyl-5-nitroquinoline acts primarily as a bioreductive alkylating agent and DNA intercalator . Its pharmacophore is defined by the electron-withdrawing 5-nitro group, which undergoes metabolic activation in hypoxic environments (bacterial cytoplasm or solid tumor cores), and the 6-fluorine substituent, which blocks metabolic deactivation and modulates lipophilicity.

Part 1: Structural Analysis & Physicochemical Properties[1]

The molecule consists of a planar quinoline scaffold decorated with three critical functional groups. Understanding these is a prerequisite for predicting the MOA.

| Feature | Position | Chemical Function | Biological Consequence |

| Quinoline Core | Scaffold | Planar aromatic system | Facilitates DNA intercalation via |

| Methyl Group | C-2 | Electron-donating alkyl | Increases lipophilicity (LogP); provides steric bulk that may reduce clearance by specific efflux pumps. |

| Nitro Group | C-5 | Strong electron-withdrawing ( | The primary pharmacophore . Acts as a "warhead" for bioreductive activation. |

| Fluorine Atom | C-6 | High electronegativity | Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the C-6 position, extending half-life. Increases membrane permeability. |

Part 2: Predicted Mechanism of Action (MOA)

The MOA of 6-Fluoro-2-methyl-5-nitroquinoline is predicted to be multimodal, dominated by nitro-reduction cycling.

Pathway A: Bioreductive Activation (The "Trojan Horse" Mechanism)

In hypoxic conditions (common in anaerobic bacteria or necrotic tumor tissue), the 5-nitro group is enzymatically reduced by cellular nitroreductases (Type I or Type II).

-

Single-Electron Reduction: The nitro group (

) accepts an electron to form a nitro radical anion ( -

Redox Cycling (Aerobic): In the presence of oxygen, this radical is re-oxidized, generating Superoxide Anions (

), leading to oxidative stress. -

Irreversible Reduction (Hypoxic): In low oxygen, the radical is further reduced to a Nitroso (

) and then a Hydroxylamine ( -

DNA Adduct Formation: The hydroxylamine species can form a highly reactive Nitrenium ion , which covalently binds to guanine residues in DNA, causing strand breaks and apoptosis.

Pathway B: Non-Covalent DNA Intercalation

The planar quinoline ring inserts itself between DNA base pairs. The 6-fluoro substituent alters the dipole moment, potentially enhancing the binding affinity compared to non-fluorinated analogs. This intercalation distorts the DNA helix, inhibiting replication and transcription enzymes (e.g., RNA polymerase).

Visualization of Signaling Pathway

The following diagram illustrates the cascade from cellular entry to DNA damage.

Caption: Figure 1. Dual-mode mechanism: Bioreductive activation (Red) and Direct Intercalation (Blue).

Part 3: Experimental Validation Protocols

To confirm the predicted MOA, the following self-validating experimental workflows are required.

Protocol 1: Cyclic Voltammetry (Redox Potential Analysis)

Objective: Determine the single-electron reduction potential (

-

Preparation: Dissolve compound (1 mM) in anhydrous DMF containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Scan: Sweep from 0.0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.

-

Validation Criteria: Observe a reversible wave (radical anion formation) followed by an irreversible wave (further reduction).

-

Pass:

for first wave is > -0.8 V. -

Fail: No reduction peaks observed (Compound is inert).

-

Protocol 2: Viscometric DNA Binding Assay

Objective: Distinguish between intercalation and groove binding. Rationale: Intercalators increase the length of the DNA helix, significantly increasing viscosity. Groove binders do not.

-

Solution: Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).

-

Titration: Add increasing concentrations of 6-Fluoro-2-methyl-5-nitroquinoline (

from 0 to 0.5). -

Measurement: Measure flow time (

) in an Ubbelohde viscometer at 25°C. -

Data Plot: Plot

vs. binding ratio ( -

Validation Criteria:

-

Intercalation: Slope > 0 (Viscosity increases).

-

Groove Binding: Slope ≈ 0.

-

Part 4: Synthesis & Purification Workflow

The synthesis relies on the electrophilic aromatic substitution (Nitration) of the commercially available 6-Fluoro-2-methylquinoline.

Synthetic Pathway Diagram

Caption: Figure 2.[1] Electrophilic nitration workflow. C-5 is the preferred site due to electronic directing effects.

Step-by-Step Protocol

-

Reagent Setup: Cool 5 mL of concentrated

to 0°C in an ice bath. -

Addition: Dissolve 1.0 g (6.2 mmol) of 6-Fluoro-2-methylquinoline in the acid.

-

Nitration: Dropwise add a mixture of fuming

(1.2 eq) and-

Note: The fluorine at C6 directs the nitro group primarily to C5 (ortho to fluorine, para to nitrogen).

-

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2 hours.

-

Workup: Pour onto 50g crushed ice. Neutralize with

to pH 8. -

Purification: Filter the yellow precipitate. Recrystallize from hot Ethanol.

-

QC: Verify structure via

-NMR (Look for downfield shift of aromatic protons due to nitro group).

References

-

Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy. Link

-

Denny, W. A., & Wilson, W. R. (1986). Considerations for the design of nitrophenyl mustards as agents with selective toxicity for hypoxic tumor cells. Journal of Medicinal Chemistry. Link

-

BenchChem Technical Support. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem.[1] Link

-

Laponogov, I., et al. (2009).[2] Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance.[2] Nature Structural & Molecular Biology. Link

-

Sigma-Aldrich. (2024).[3] Product Specification: 6-Fluoro-2-methylquinoline.[3] Merck KGaA. Link

Sources

Technical Guide: Biological Evaluation of Fluoro-Methyl-Nitroquinoline Analogs

Executive Summary: The Hybrid Pharmacophore

The fluoro-methyl-nitroquinoline scaffold represents a strategic convergence of three distinct pharmacophores. While fluoroquinolones (FQs) are traditionally established as DNA gyrase inhibitors, the introduction of a nitro group (

This guide analyzes the structure-activity relationships (SAR) of these analogs, focusing on their dual-potential as next-generation antimicrobials (targeting resistant M. tuberculosis and biofilms) and bioreductive anticancer agents.

Structural Logic (SAR Analysis)

The rational design of these analogs relies on specific substitutions on the quinoline core:

-

Fluorine (C-6 or C-7): Essential for cellular uptake and metabolic stability. It blocks oxidative metabolism at the C-6 position and enhances binding affinity to the DNA-enzyme complex.

-

Nitro Group (C-5 or C-8): Acts as a "warhead." In bacteria and hypoxic tumor cells, this group undergoes enzymatic reduction to form cytotoxic hydroxylamines.

-

Methyl Group (C-2 or Steric Modulation): Modulates solubility (LogP) and creates steric hindrance that can overcome efflux pump recognition.

Figure 1: Structure-Activity Relationship (SAR) mapping of the fluoro-methyl-nitroquinoline scaffold.

Antimicrobial Activity: Mechanisms & Resistance

Unlike standard fluoroquinolones which rely solely on ATP-dependent DNA supercoiling inhibition, nitro-substituted analogs introduce a secondary mechanism effective against anaerobes (e.g., Clostridium spp., H. pylori) and dormant M. tuberculosis.

Dual-Mechanism of Action

-

Primary Target (Aerobic): Inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV. The fluorine atom facilitates penetration into the bacterial cell wall.

-

Secondary Target (Anaerobic): The nitro group acts as a prodrug. Bacterial nitroreductases (Type I/II) reduce

to reactive nitroso (

Experimental Protocol: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA) for high-throughput screening.

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Resazurin sodium salt (0.01% w/v in sterile water).

-

Test Compound (dissolved in DMSO).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of test compound to column 1; perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Visualization: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

-

Blue: No growth (Compound active).

-

Pink:[1] Growth (Resazurin reduced to Resorufin).

-

Anticancer Potential: Hypoxia-Selective Toxicity

Solid tumors often contain hypoxic regions resistant to radiotherapy and standard chemotherapy. Fluoro-methyl-nitroquinolines exploit this via bioreductive alkylation .

Mechanism: The "Oxygen Sensor"

In normal (normoxic) cells, the one-electron reduction of the nitro group is reversible; oxygen re-oxidizes the radical anion back to the parent compound (futile cycling), preventing toxicity. In hypoxic tumor cells, this reversal cannot occur, leading to irreversible reduction and DNA damage.

Figure 2: Bioreductive activation pathway of nitroquinolines in hypoxic cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: Quantify cell viability in normoxic vs. hypoxic conditions.

-

Seeding: Seed cancer cells (e.g., A549, HeLa) at

cells/well in 96-well plates. Adhere for 24h. -

Treatment: Treat with graded concentrations of the analog (0.1 – 100 µM).

-

Set A: Incubate in standard incubator (21%

). -

Set B: Incubate in anaerobic chamber or hypoxia incubator (1%

).

-

-

Incubation: 48 hours.

-

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure Absorbance at 570 nm.

-

Calculation:

Quantitative Data Summary (Representative)

The following table summarizes expected activity ranges based on SAR patterns of nitro-quinoline derivatives (e.g., Nitroxoline analogs).

| Assay Type | Cell Line / Strain | Activity Metric | Potency Range | Notes |

| Antibacterial | S. aureus (MRSA) | MIC (µg/mL) | 0.5 – 4.0 | High potency due to F-mediated uptake. |

| Antibacterial | M. tuberculosis | MIC (µg/mL) | 2.0 – 8.0 | Nitro-reduction required for dormancy activity. |

| Anticancer | A549 (Lung) - Normoxia | IC50 (µM) | > 50.0 | Low toxicity in oxygenated tissue (Safety). |

| Anticancer | A549 (Lung) - Hypoxia | IC50 (µM) | 1.0 – 5.0 | High selectivity index (>10x). |

| Toxicity | HEK293 (Normal Kidney) | CC50 (µM) | > 100.0 | Demonstrates therapeutic window. |

Toxicology & Safety Considerations

A critical aspect of nitro-containing drugs is genotoxicity. The nitro group can be mutagenic (positive Ames test) if not sterically hindered or electronically tuned.

-

Risk: Metabolic reduction to reactive species can cause DNA strand breaks in healthy cells.

-

Mitigation Strategy: The Methyl group plays a vital role here. Placing a methyl group ortho to the nitro group can sterically hinder nitroreductases in healthy aerobic flora, reducing off-target toxicity while maintaining activity in the highly reducing environment of a tumor or mycobacterium.

References

-

Structure-Activity Relationships of Fluoroquinolones Source: National Institutes of Health (NIH) / PubMed Context: foundational SAR rules for the quinolone core, specifically the role of Fluorine at C-6. URL:[Link]]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) as an Anticancer Agent Source: National Center for Biotechnology Information (NCBI) Context: Establishes the anticancer mechanism (angiogenesis inhibition and cytotoxicity) of nitro-quinolines.[2][3] URL:[Link]

-

Biological Activities of Fluoroquinolones against Microbes and Cancer Source: MDPI (Molecules Journal) Context: Comprehensive review of the dual antibacterial and anticancer potential of the scaffold.[4] URL:[Link]

-

Cytotoxicity Assessment of Quinoline Derivatives (MTT Protocol) Source: ResearchGate / Dut.ac.za Context: Provides the specific methodological grounding for the cytotoxicity assays described in Section 3.2. URL:[Link]

-

Bioreductive Drugs: Hypoxia-Selective Agents Source: British Journal of Cancer (via Nature) Context: Mechanistic validation of nitro-reduction in hypoxic tumor environments. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Safety, handling, and storage guidelines for 6-Fluoro-2-methyl-5-nitroquinoline

CAS Number: 79821-10-6 Document Control: Technical Advisory | Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.[1][2]

Executive Summary & Operational Philosophy

As a Senior Application Scientist, I often observe that the greatest risks in drug discovery arise not from known carcinogens, but from "intermediate" compounds where toxicological data is sparse. 6-Fluoro-2-methyl-5-nitroquinoline falls squarely into this category.[1][2] It is a specialized fluorinated building block, likely used to modulate metabolic stability or lipophilicity in bioactive scaffolds.[1][2]

The Core Directive: Because specific toxicological datasets (RTECS/ToxCast) are limited for this exact isomer, you must adopt a Structural Activity Relationship (SAR) based safety posture . Nitro-aromatics are historically associated with mutagenicity (Ames positive) and shock sensitivity, while fluoro-quinolines can exhibit significant biological activity.[1][2] Therefore, this compound must be handled with High Potency Compound (HPC) protocols until proven otherwise.[1][2]

Physicochemical & Hazard Profile

The following data aggregates predicted properties and known scaffold behaviors.

Table 1: Technical Specifications

| Property | Specification | Operational Note |

| Chemical Name | 6-Fluoro-2-methyl-5-nitroquinoline | - |

| CAS Number | 79821-10-6 | Verify on label before use.[1][2] |

| Molecular Formula | C₁₀H₇FN₂O₂ | - |

| Molecular Weight | 206.17 g/mol | - |

| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector.[1][2] |

| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water.[1][2] |

| Melting Point | > 50°C (Predicted) | Precursor (non-nitro) melts ~50°C; nitro group typically raises MP.[1][2] |

Hazard Identification (SAR-Derived)

Since full GHS testing may be incomplete, we extrapolate from the Nitroquinoline and Fluoroquinoline families:

-

Acute Toxicity (Category 3/4): Likely harmful or toxic if swallowed/inhaled.[1][2]

-

Genotoxicity: Nitro-quinolines are often DNA intercalators or metabolic mutagens.[1][2] Treat as a potential mutagen.

-

Skin/Eye Damage: The fluorine substituent can increase acidity/reactivity, leading to severe irritation or damage upon contact.[1][2]

-

Energetic Potential: While not a primary explosive, the nitro group (-NO₂) on an aromatic ring confers thermal instability.[1][2] Avoid temperatures >100°C without DSC (Differential Scanning Calorimetry) validation.

Risk Assessment Logic

Before opening the vial, apply this decision logic to determine the necessary containment level.

Figure 1: Risk Assessment Decision Matrix for Undefined Nitro-Aromatics.

Storage & Stability Protocols

Improper storage of nitro-fluorinated heterocycles can lead to degradation (releasing HF or NOx) or increased sensitivity.[1][2]

-

Temperature: Store at 2–8°C (Refrigerated) . While the solid may be stable at room temperature, refrigeration slows potential slow-decomposition pathways common in nitro compounds.[1][2]

-

Atmosphere: Hygroscopicity is a risk.[1][2] Store under Argon or Nitrogen atmosphere.[1][2] Cap vials tightly and seal with Parafilm.[1][2]

-

Light: Nitro compounds are often photo-labile.[1][2] Store in amber vials or wrap clear vials in aluminum foil.

-

Segregation: Keep away from strong reducing agents (e.g., hydrides) and bases, as these can trigger rapid, exothermic decomposition of the nitro group.[1][2]

Operational Handling: The "Self-Validating" Protocol

This workflow is designed to prevent exposure before it happens.[1][2]

A. Engineering Controls[1][2]

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1][2]

-

Secondary: If handling >100 mg, use a powder containment balance enclosure.

-

Static Control: Use an ionizing bar or anti-static gun.[1][2] Nitro-aromatic powders can be static-charged, leading to "flying powder" during weighing.[1][2]

B. Personal Protective Equipment (PPE)[1][2]

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient for potential powders.[1][2]

-

Body: Lab coat (buttoned) + chemical apron if working with stock solutions.[1][2]

C. Solubilization Workflow

Dissolving this compound is the highest risk step due to potential exotherms or splashing.[1][2]

Figure 2: Safe Solubilization Workflow to minimize aerosolization.

Step-by-Step Protocol:

-

Acclimatization: Remove the vial from the refrigerator and let it warm to room temperature inside a desiccator before opening. This prevents water condensation on the cold solid (hydrolysis risk).[1][2]

-

Weighing: Never weigh directly on the balance pan. Tare a pre-labeled vial. Transfer solid using a disposable spatula.[1][2]

-

Solvent Addition: Add the solvent (e.g., DMSO) to the solid, not the reverse.[1][2] This minimizes dust displacement.[1][2]

-

Dissolution: If sonication is required, keep the vial cap loose to prevent pressure buildup from solvent vapor, but ensure the bath is covered.[1][2]

Emergency Response

-

Inhalation: Immediately move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][2] Alert Medical: Mention "Nitro-aromatic exposure" (risk of methemoglobinemia).[1][2]

-

Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol ; it may enhance transdermal absorption of the lipophilic nitro-quinoline.[1][2]

-

Spill Cleanup:

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

-

Method: High-temperature incineration is the only recommended disposal method to ensure destruction of the fluoro-nitro scaffold.[1][2]

-

Do Not: Do not pour down the drain. Do not mix with oxidizers in the waste stream.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70784, 6-Fluoro-2-methylquinoline (Precursor Analog).[1][2] Retrieved from [Link][1][2]

Sources

Methodological & Application

Application Note: Regioselective Nitration of 6-Fluoro-2-methylquinoline

Executive Summary

This application note details the optimized experimental procedure for the regioselective nitration of 6-fluoro-2-methylquinoline to produce 6-fluoro-2-methyl-5-nitroquinoline . While the quinoline ring system is generally deactivated towards electrophilic substitution due to the nitrogen atom, the presence of the fluorine atom at the C6 position and the methyl group at C2 directs the incoming nitro group preferentially to the C5 position. This protocol utilizes a standard mixed-acid strategy (sulfuric acid/nitric acid) optimized for temperature control to maximize yield and minimize dinitration byproducts.

Scientific Background & Mechanistic Insight

Substrate Analysis & Regioselectivity

The nitration of quinoline derivatives is governed by the electronic environment of the fused ring system.

-

Deactivation: In the highly acidic nitration media (H₂SO₄/HNO₃), the quinoline nitrogen is protonated (quinolinium ion), severely deactivating the pyridine ring (heterocyclic ring) towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring.

-

Directing Effects:

-

Quinoline System: Electrophilic substitution on the protonated quinoline typically favors the C5 and C8 positions (alpha positions).

-

6-Fluoro Substituent: The fluorine atom is an ortho/para director.

-

Ortho to F (C5 and C7).

-

Para to F (C9 - bridgehead, chemically inaccessible).

-

-

Cooperative Effect: The C5 position is electronically favored by both the quinoline system (alpha-attack) and the fluorine atom (ortho-direction). The C8 position is meta to the fluorine and sterically less favorable than C5 in this specific configuration.

-

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (

Figure 1: Simplified mechanistic pathway for the C5-nitration of the protonated quinoline species.

Strategic Planning (Pre-Lab)

Safety Protocols

-

Fuming Nitric Acid: Highly corrosive and oxidizing. Causes severe burns. Use only in a functioning fume hood.

-

Concentrated Sulfuric Acid: Dehydrating agent; exothermic reaction with water.

-

PPE: Neoprene gloves, lab coat, safety goggles, and face shield are mandatory.

Reagents & Equipment Table

| Reagent / Equipment | Specification | Quantity (Scale: 10 mmol) | Role |

| 6-Fluoro-2-methylquinoline | >97% Purity | 1.61 g (10 mmol) | Substrate |

| Sulfuric Acid ( | Conc. (98%) | 10 mL (Solvent) + 2 mL (Mix) | Solvent/Catalyst |

| Nitric Acid ( | Fuming (>90%) or 70% | 1.0 mL (~15-20 mmol) | Nitrating Agent |

| Ammonium Hydroxide | 25% Solution | As needed | Neutralization |

| Dichloromethane (DCM) | HPLC Grade | 100 mL | Extraction Solvent |

| Ice/Water | Crushed | ~100 g | Quenching |

Detailed Experimental Protocol

Phase 1: Preparation of Nitrating Mixture

-

In a small beaker or vial, cool 2 mL of Conc.

to 0°C using an ice bath. -

Carefully add 1.0 mL of Nitric Acid dropwise to the sulfuric acid with gentle swirling.

-

Keep this mixture ("Mixed Acid") on ice until use.

Phase 2: Reaction Setup & Addition

-

Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 1.61 g of 6-fluoro-2-methylquinoline .

-

Acidification: Add 10 mL of Conc.

to the RBF.-

Note: The reaction is exothermic.[1] Cool the flask in an ice-salt bath (-5°C to 0°C) during addition. Stir until the solid is completely dissolved (protonation is complete).

-

-

Nitration: With the RBF maintained at 0-5°C, add the Mixed Acid (prepared in Phase 1) dropwise over 20-30 minutes using a pressure-equalizing dropping funnel or a glass syringe.

-

Critical Control Point: Do not allow the internal temperature to exceed 10°C. Higher temperatures promote dinitration and tar formation.

-

Phase 3: Reaction & Monitoring[2][5]

-

After addition is complete, allow the reaction to stir at 0-5°C for 1 hour .

-

Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) . Stir for an additional 2-4 hours.

-

QC Check (TLC): Monitor consumption of starting material.

-

Mobile Phase: Hexanes:Ethyl Acetate (7:3).

-

Visualization: UV lamp (254 nm). The nitro product will be more polar (lower

) than the starting material.

-

Phase 4: Workup & Isolation

-

Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

-

Neutralization: Carefully basify the slurry to pH ~9-10 by adding 25% Ammonium Hydroxide (

) dropwise.-

Caution: This is highly exothermic. Add base slowly and add more ice if necessary to keep cool.

-

Observation: A yellow/orange precipitate (the free base) should form.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Dichloromethane (3 x 30 mL) .

-

Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Sodium Sulfate (

) . -

Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude yellow solid.

Phase 5: Purification

-

Recrystallization: The crude solid is typically purified by recrystallization from hot Ethanol or Methanol .

-

Alternative: If impurities persist, perform flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Figure 2: Step-by-step experimental workflow for the nitration protocol.

Analytical Validation

Expected Data

-

Physical State: Yellow crystalline solid.[2]

-

Melting Point: Expected range 125-130°C (Based on analog 6-bromo-5-nitroquinoline).[2]

-

Yield: Typical isolated yield 70-85%.

NMR Interpretation (Protonated Form)

-

1H NMR (CDCl3):

-

The H5 proton (present in starting material) will disappear.

-

The H7 and H8 protons will appear as doublets (coupling with F) or dd.

-

H7 is ortho to F and meta to Nitro.

-

H8 is meta to F and para to Nitro.

-

Look for the downfield shift of H4 and H8 due to the nitro group's deshielding effect.

-

References

-

Çakmak, O. et al. (2018).[2] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.[2] Retrieved from [Link] (Validates regioselectivity of 6-haloquinoline nitration to position 5).

-

ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. Retrieved from [Link]

Sources

Application Note: Flow Cytometric Evaluation of Apoptotic Induction by 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ)

[1][2]

Executive Summary

This application note details the protocol for evaluating the apoptotic efficacy of 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ) , a synthetic fluoroquinoline derivative.[1][2] While quinoline scaffolds are pharmacologically privileged structures often utilized in antimalarial and anticancer therapeutics (e.g., Camptothecin, Chloroquine), the specific introduction of nitro and fluorine groups suggests a mechanism of action involving oxidative stress induction or DNA intercalation.[1][2]

This protocol utilizes Flow Cytometry with Annexin V / Propidium Iodide (PI) staining to quantitatively distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations following FMNQ treatment.[1][2]

Mechanistic Rationale

To correctly interpret flow cytometry data, one must understand the cellular events triggered by the target compound.[1][2]

6-Fluoro-2-methyl-5-nitroquinoline is hypothesized to act via two primary pathways common to nitro-substituted quinolines:

-

DNA Intercalation/Damage: The planar quinoline ring intercalates between DNA base pairs, potentially inhibiting Topoisomerase II, leading to double-strand breaks.[1][2]

-

Oxidative Stress: The nitro group (

) can undergo enzymatic reduction (via intracellular nitroreductases), generating reactive nitro-radical anions.[1][2] This redox cycling depletes cellular NADPH and generates Reactive Oxygen Species (ROS), triggering the intrinsic mitochondrial apoptotic pathway.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action and the specific biomarkers detected by this protocol.

Figure 1: Hypothesized apoptotic cascade induced by FMNQ and the correlation to flow cytometry markers.[1][2]

Materials & Reagents

Compound Preparation[1][2][3][4][5]

-

Target: 6-Fluoro-2-methyl-5-nitroquinoline (High Purity >98%).

Flow Cytometry Reagents

| Reagent | Function | Excitation / Emission |

| Annexin V-FITC | Binds externalized Phosphatidylserine (PS) | 488 nm / 530 nm (FL1) |

| Propidium Iodide (PI) | Stains DNA in cells with compromised membranes | 488 nm / 617 nm (FL2/FL3) |

| Binding Buffer (10X) | Calcium-rich buffer essential for Annexin V binding | N/A |

| Staurosporine | Positive Control (Apoptosis Inducer) | N/A |

Experimental Protocol

Phase 1: Cell Culture and Treatment

Critical Step: Apoptotic cells often detach from the culture plate.[1][2] You must collect the culture supernatant to include these floating cells in your analysis, or you will underestimate the apoptotic rate.[1][2]

-

Seeding: Seed cancer cells (e.g., HeLa, Jurkat, or A549) at a density of

cells/well in a 6-well plate. Incubate for 24 hours to allow attachment. -

Treatment:

Phase 2: Cell Harvesting[1][2]

-

Supernatant Collection: Transfer the culture media (containing floating/dead cells) from the well into a labeled 15 mL conical tube.

-

Washing: Wash the adherent cells gently with 1 mL PBS (calcium/magnesium-free).[1][2] Add this wash to the same 15 mL tube.

-

Detachment: Add 300 µL Trypsin-EDTA to the well. Incubate at 37°C until cells detach (2–5 mins).

-

Neutralization: Add 1 mL complete media to neutralize trypsin. Transfer the cell suspension to the 15 mL tube.

-

Centrifugation: Spin at 300 x g for 5 minutes at 4°C. Discard supernatant carefully.

Phase 3: Staining Workflow

-

Wash: Resuspend pellet in 1 mL cold PBS. Centrifuge again (300 x g, 5 min).

-

Resuspension: Resuspend cells in 1X Annexin Binding Buffer at a concentration of

cells/mL (approx. 100 µL per tube). -

Staining:

-

Incubation: Vortex gently and incubate for 15 minutes at Room Temperature (25°C) in the dark .

-

Final Prep: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour).

Flow Cytometry Acquisition & Analysis[1][2][6]

Instrument Setup

-

Detectors:

-

Compensation: Perform single-stain controls (Cells + Annexin only; Cells + PI only) to remove spectral overlap. PI fluorescence often bleeds into the FITC channel.[1][2]

Gating Strategy

-

FSC vs. SSC: Gate on the main cell population to exclude debris. Note: Apoptotic cells often shrink (lower FSC) and increase granularity (higher SSC).[1][2]

-

Doublet Discrimination: FSC-A vs. FSC-H to exclude doublets.

-

Quadrants (Annexin V vs. PI):

| Quadrant | Marker Profile | Cellular State | Interpretation for FMNQ |

| Q1 (Top Left) | Annexin V (-) / PI (+) | Necrosis | Membrane rupture without PS exposure.[1][2] Indicates acute toxicity or mechanical damage.[1][2] |

| Q2 (Top Right) | Annexin V (+) / PI (+) | Late Apoptosis | Loss of membrane integrity following PS exposure.[1][2] Secondary necrosis.[1][2] |

| Q3 (Bottom Left) | Annexin V (-) / PI (-) | Viable | Healthy cells.[1][2] |

| Q4 (Bottom Right) | Annexin V (+) / PI (-) | Early Apoptosis | PS externalization with intact membrane.[1][2] The hallmark of programmed cell death. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for FMNQ apoptosis assay.

Troubleshooting & Expert Tips

-

Intrinsic Fluorescence: Quinolines can be fluorescent. 6-Fluoro-2-methyl-5-nitroquinoline contains a nitro group, which typically quenches fluorescence.[1][2] However, run an Unstained + FMNQ treated control to ensure the drug itself does not auto-fluoresce in the FITC or PI channels.[1][2]

-

False Positives: Excessive trypsinization can damage membranes, leading to false PI positives.[1][2] Do not exceed 5 minutes of trypsin exposure.[1][2]

-

Solubility Check: If crystals are observed in the FSC/SSC plot (very high SSC debris), the FMNQ has precipitated.[1][2] Repeat the experiment with a lower concentration or improve the DMSO pre-dilution step.

References

-

Paulovicova, E., et al. (2017).[1][2][3] "Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate." Immunobiology.

-

Sanaei, M., & Kavoosi, F. (2022).[1][2][4] "Effect of 5'-fluoro-2'-deoxycytidine... in Colon Cancer HCT-116 Cell Line." Int J Cancer Manag.

- Context: Methodological reference for flow cytometry gating strategies in fluorin

-

Vermes, I., et al. (1995).[1][2] "A novel assay for apoptosis.[1][2] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.[1][2]

- Context: The foundational protocol for Annexin V/PI staining.

-

PubChem. "6-Fluoro-2-methyl-5-nitroquinoline (Compound)."[1][2] National Library of Medicine.[1][2]

- Context: Chemical structure and physical property verific

Sources

- 1. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for 6-Fluoro-2-methyl-5-nitroquinoline

This Application Note is designed as a definitive technical guide for the evaluation of 6-Fluoro-2-methyl-5-nitroquinoline (FMNQ), a critical pharmacophore and precursor in the synthesis of next-generation fluoroquinolone antibiotics.

Abstract

This protocol details the standardized Broth Microdilution (BMD) method for determining the Minimum Inhibitory Concentration (MIC) of 6-Fluoro-2-methyl-5-nitroquinoline . Due to the compound's hydrophobic nature and specific structural moieties (nitro and fluoro groups), this guide emphasizes critical pre-analytical steps regarding solvent compatibility, precipitation avoidance, and cation-adjusted media preparation. The methodology aligns with CLSI M07-A11 and EUCAST guidelines, adapted for hydrophobic New Chemical Entities (NCEs).

Introduction

6-Fluoro-2-methyl-5-nitroquinoline is a structural analog and synthetic intermediate often evaluated for intrinsic antimicrobial activity or as a fragment in Fragment-Based Drug Discovery (FBDD). While mature fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase and Topoisomerase IV, precursors like FMNQ must be evaluated to establish baseline toxicity and structure-activity relationships (SAR).

Key Challenges addressed in this protocol:

-

Hydrophobicity: The nitro-quinoline core exhibits poor aqueous solubility, requiring precise DMSO management to prevent precipitation in the assay plate.

-

Chemical Stability: Nitro-aromatics can be light-sensitive; assay conditions must minimize photodegradation.

-

Inoculum Precision: Ensuring the standard

CFU/mL density is critical for reproducible MICs.

Materials & Reagents

Test Compound[1][2][3]

-

Compound: 6-Fluoro-2-methyl-5-nitroquinoline (CAS: 1128-61-6)

-

Purity:

(HPLC grade recommended) -

Storage:

, protected from light.

Biological Reagents[1][2][3][4][5][6]

-

Bacterial Strains:

-

Escherichia coli ATCC 25922 (Gram-negative control)

-

Staphylococcus aureus ATCC 29213 (Gram-positive control)

-

Pseudomonas aeruginosa ATCC 27853 (Permeability control)

-

-

Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Note: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be verified to ensure proper outer membrane fusion and drug uptake.

-

Solvents & Consumables[2]

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, anhydrous (

). -

Plates: 96-well microtiter plates (U-bottom, polystyrene, non-treated).

-

Optical Seal: Breathable adhesive films (to prevent cross-contamination while allowing aeration).

Pre-Analytical Considerations & Stock Preparation

Solubility & Stock Solution

The nitro group at position 5 and the methyl group at position 2 increase lipophilicity. Water solubility is negligible.

-

Master Stock Preparation (10 mg/mL):

-

Weigh 10 mg of FMNQ powder.

-

Dissolve in 1 mL of 100% DMSO . Vortex vigorously for 1 minute.

-

Visual Check: Ensure complete dissolution. If particles persist, sonicate for 5 minutes at room temperature.

-

Storage: Aliquot and store at

. Avoid freeze-thaw cycles.

-

-

Solvent Tolerance Rule:

-

The final concentration of DMSO in the assay well must not exceed 1% (v/v) to avoid intrinsic toxicity to sensitive bacteria.

-

Experimental Protocol: Broth Microdilution

Workflow Overview

The following diagram illustrates the critical path from stock preparation to data readout.

Figure 1: Step-by-step Broth Microdilution workflow for hydrophobic quinolines.

Step-by-Step Procedure

Step 1: Preparation of Assay Plates (2x Concentration)

-

Dispense 100 µL of CAMHB into columns 2 through 12 of the 96-well plate.

-

Dispense 200 µL of the 2x highest test concentration (prepared in CAMHB with 2% DMSO) into column 1.

-

Example: To test a top concentration of 64 µg/mL, prepare 128 µg/mL in CAMHB (containing 2% DMSO).

-

-

Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, transfer to column 3, etc., up to column 10. Discard the final 100 µL from column 10.

-

Column 11: Growth Control (Broth + Bacteria + Solvent only).

-

Column 12: Sterility Control (Broth only).

-

Step 2: Inoculum Preparation

-

Select 3-5 isolated colonies from a fresh overnight agar plate.

-

Suspend in saline to match a 0.5 McFarland Standard (approx.

CFU/mL). -

Dilute this suspension 1:150 in CAMHB to achieve

CFU/mL.

Step 3: Inoculation

-

Add 100 µL of the diluted inoculum to wells in columns 1 through 11.

-

Final Volume: 200 µL per well.

-

Final Bacterial Density:

CFU/mL. -

Final DMSO Concentration: 1%.

-

-

Add 100 µL of sterile CAMHB to column 12 (Sterility Control).

Step 4: Incubation

-

Seal plate with a gas-permeable film.

-

Incubate at

in ambient air for 16–20 hours . -

Critical: Keep plates in the dark or wrap in foil, as nitro-quinolines can undergo photo-reduction.

Data Analysis & Interpretation

Reading Results

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Visual: Place the plate on a dark, non-reflective surface or use a viewing mirror. Look for a "button" of cells (growth) or turbidity.

-

Spectrophotometric (Optional but Recommended): Read absorbance at OD600 nm .

-

Cutoff: An OD value

(background corrected) typically indicates inhibition.

-

Troubleshooting & Validation Logic

Use the following decision tree to validate your assay run.

Figure 2: Validation logic for MIC determination. "False MIC" refers to precipitation mimicking bacterial growth or inhibition.

Data Table Template

Record results in the following format:

| Strain | ATCC No. | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Consensus MIC | Interpretation |

| E. coli | 25922 | 32 | 32 | 64 | 32 | Moderate Activity |

| S. aureus | 29213 | 8 | 8 | 8 | 8 | High Activity |

| P. aeruginosa | 27853 | >64 | >64 | >64 | >64 | Resistant/Efflux |

Safety & Precautions

-

Chemical Hazard: 6-Fluoro-2-methyl-5-nitroquinoline contains a nitro moiety. Handle in a fume hood; wear nitrile gloves and safety glasses.

-

Disposal: All biological waste must be autoclaved. Chemical waste containing quinolines should be disposed of as hazardous organic waste.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[1][2] Nature Protocols, 3(2), 163–175. [Link]

Sources

Troubleshooting & Optimization

Strategies to improve the yield of 6-Fluoro-2-methyl-5-nitroquinoline synthesis

Executive Summary

The synthesis of 6-Fluoro-2-methyl-5-nitroquinoline is a critical intermediate step, often utilized in the development of fluoroquinolone antibiotics and chemotherapeutic agents. The primary challenge in this synthesis is achieving high regioselectivity for the 5-nitro position over the competing 8-nitro isomer, while preventing over-nitration or oxidative degradation of the quinoline ring.

This guide provides a self-validating workflow to maximize yield, grounded in the electronic directing effects of the 6-fluoro substituent.

Module 1: The Reaction Mechanism & Regiocontrol

Q: Why does the reaction produce the 8-nitro impurity, and how do I stop it?

A: The formation of the 8-nitro isomer is a result of the competing directing effects inherent to the quinoline system. However, the 6-fluoro substituent provides a unique electronic lever that, if manipulated correctly, can drive the reaction almost exclusively to the 5-position.

The Electronic Battlefield[1]

-

The Quinoline Ring: Under acidic nitration conditions, the ring nitrogen is protonated (

). This deactivates the pyridine ring and directs electrophilic attack to the benzene ring, specifically positions C5 and C8 (thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

The 6-Fluoro Group: Fluorine is an ortho/para director.

-

Position 5: Ortho to Fluorine.

-

Position 7: Ortho to Fluorine.

-

Position 8: Meta to Fluorine.[1]

-

The Winning Strategy: Because C5 is favored by both the quinoline system (electronic richness) and the fluorine atom (ortho-direction), it is the kinetic product. C8 is favored by the quinoline system but disfavored by the fluorine (meta-direction). Therefore, low-temperature kinetic control is the key to maximizing the 5-nitro isomer.

Visualization: Regioselectivity Pathway

The following diagram illustrates the electronic flux and the critical decision point between the 5-nitro (Target) and 8-nitro (Impurity) pathways.

Figure 1: Mechanistic pathway showing the cooperative directing effect of the 6-fluoro group favoring the 5-position.

Module 2: Optimized Experimental Protocol

Q: What is the "Gold Standard" protocol for this synthesis?

A: The most robust method utilizes a standard mixed-acid nitration but strictly controls the addition rate and temperature to maintain the kinetic advantage.

Reagents & Stoichiometry

| Reagent | Equivalents | Role | Critical Note |

| 6-Fluoro-2-methylquinoline | 1.0 | Substrate | Must be dry and free of aniline precursors. |

| H₂SO₄ (Conc. 98%) | 10-15 vol | Solvent/Catalyst | Acts as the solvent and proton source. |

| HNO₃ (Fuming >90%) | 1.1 - 1.2 | Electrophile Source | Excess leads to dinitration; strict control required. |

Step-by-Step Methodology

-

Dissolution (Exothermic):

-

Place 6-fluoro-2-methylquinoline in a round-bottom flask.

-

Cool the flask to 0°C in an ice/salt bath.

-

Add concentrated H₂SO₄ dropwise with vigorous stirring. Note: The internal temperature must not exceed 10°C during this step.

-

-

Nitration (The Critical Step):

-

Prepare a mixture of fuming HNO₃ and H₂SO₄ (1:1 ratio) in a separate dropping funnel.

-

Add the acid mixture dropwise to the quinoline solution.[1]

-

CRITICAL: Maintain internal temperature between 0°C and 5°C .

-

Why? Higher temperatures (>10°C) increase the energy available to overcome the activation barrier for the 8-position (meta-attack), degrading the isomeric ratio.

-

-

Reaction Monitoring:

-

Quenching & Workup:

-

Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Neutralize carefully with NH₄OH or NaOH solution to pH 8-9.

-

Observation: A yellow/tan precipitate should form.

-

Filter the solid, wash with cold water, and dry.

-

Module 3: Troubleshooting & Purification

Q: My yield is low, or I have a "tarry" product. What went wrong?

Use the following decision tree to diagnose your specific failure mode.

Troubleshooting Workflow

Figure 2: Diagnostic logic for common synthetic failures.

Purification FAQ

Q: How do I separate the 5-nitro and 8-nitro isomers? A: If regioselectivity was imperfect, you can exploit solubility differences.

-

Recrystallization: The 5-nitro isomer is typically less soluble in alcohols than the 8-nitro isomer.

-

Solvent: Boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA).

-

Procedure: Dissolve the crude solid in minimum boiling EtOH. Allow to cool slowly to room temperature. The 5-nitro isomer will crystallize out as yellow needles. The 8-nitro isomer usually remains in the mother liquor.

-

-

Chromatography: If recrystallization fails, flash column chromatography using a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40) is effective. The 5-nitro compound generally elutes after the 8-nitro isomer due to higher polarity interaction with silica.

References

-

Regioselectivity in Quinoline Nitr

- Source: Mechanistic studies on the nitration of 6-substituted quinolines confirm the directing power of the 6-halo group toward the 5-position.

- Citation: C.J.M. Stirling, et al. "Nitration of 6-bromoquinoline." Journal of the Chemical Society, confirming quantitative yield of the 5-nitro analog under cold mixed-acid conditions.

- Relevance: Establishes the electronic precedent for 6-fluoro-2-methyl-5-nitroquinoline synthesis.

-

General Nitr

- Source: BenchChem Application Notes & Patent Liter

-

Citation: "Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline" (and its isomers).[1]

- Relevance: Provides baseline stoichiometry for mixed acid nitr

-

Isomer Separ

- Source: Google P

-

Citation: "Separation of 5-nitroquinoline and 8-nitroquinoline."[1]

- Relevance: Validates the use of crystallization and pH manipulation to separ

Sources

Column chromatography parameters for purifying quinoline derivatives

Technical Support Center: Purification of Quinoline Derivatives

Subject: Optimization of Column Chromatography Parameters for Nitrogenous Heterocycles From: Senior Application Scientist, Separation Sciences Division To: Research & Development Teams

Introduction: The Chemistry of Retention

Welcome to the technical support hub. Purifying quinoline derivatives presents a classic chromatographic challenge: the Basic Nitrogen Trap .

The quinoline ring system possesses a basic nitrogen atom (

The Conflict: When a basic quinoline meets acidic silica, an acid-base reaction occurs, forming a salt species on the column. This results in:

-

Tailing/Streaking: The compound "drags" rather than eluting as a tight band.

-

Irreversible Adsorption: Yield loss as material remains chemically bound to the silica.

-

Poor Resolution: Inability to separate closely related isomers due to band broadening.

This guide provides the protocols to neutralize these interactions and optimize recovery.

Module 1: Stationary Phase Selection (Decision Matrix)

Do not default to standard silica for every quinoline purification. Use this decision matrix to select the optimal stationary phase based on your derivative's properties.

Figure 1: Decision tree for selecting the stationary phase based on solubility and chemical sensitivity.

Module 2: Mobile Phase Optimization

If you must use standard silica (most common scenario), you must suppress silanol activity.

Protocol A: The "TEA Block" Method (Standard)

Best for: General quinoline derivatives.

-

Modifier: Add 1% Triethylamine (TEA) to both your non-polar (e.g., Hexane or DCM) and polar (e.g., EtOAc or MeOH) solvent reservoirs.

-

Equilibration: Flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading the sample. This saturates the active silanol sites.

-

Elution: Run the gradient. The TEA competes for the acidic sites, allowing the quinoline to elute freely.

Protocol B: The "Ammonia Shift" (For Highly Polar Quinolines)

Best for: Amino-quinolines or highly polar derivatives requiring >10% MeOH.

-

Solvent System: DCM / Methanolic Ammonia (7N

in MeOH). -

Ratio: Start with 98:2 DCM:MeOH(

) and gradient to 90:10. -

Note: Do not use aqueous ammonium hydroxide with DCM; it is immiscible. Use commercially available methanolic ammonia.

Module 3: Troubleshooting & FAQs

Q1: My product is streaking from the baseline to the solvent front. What is wrong?

-

Diagnosis: Uncapped silanols are acting as an ion-exchange resin.

-

Fix: You likely forgot the modifier or the column wasn't equilibrated.

-

Immediate Action: Switch to a mobile phase containing 1% TEA or 2.5%

(if using reverse phase). -

Alternative: If using silica, switch to Neutral Alumina . Alumina lacks the acidic protons of silica, often eliminating streaking without modifiers [1].

-

Q2: I loaded my sample in DCM, but it crashed out at the top of the column when the Hexane gradient started.

-

Diagnosis: Solubility mismatch. Quinolines are often soluble in DCM but insoluble in Hexane.

-

Fix: Use Dry Loading .

-

Dissolve crude quinoline in minimal DCM/MeOH.

-

Add silica gel (ratio 1:3 sample:silica).

-

Evaporate to dryness on a rotovap until it is a free-flowing powder.

-

Load this powder into an empty solid-load cartridge or on top of the column bed. This prevents precipitation and improves resolution [2].

-

Q3: How do I remove the Triethylamine (TEA) from my purified product?

-

Issue: TEA has a high boiling point (89°C) and smells foul.

-

Fix:

-

Azeotrope: Co-evaporate with DCM or Chloroform multiple times.

-

High Vac: Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

-

H-NMR Check: Look for quartet at

2.5 ppm and triplet at

-

Q4: My recovery is low (50-60%), but the TLC shows the product is pure.

-

Diagnosis: Irreversible adsorption. The basic quinoline is "stuck" to the most active sites of the silica.

-

Fix:

-

Flush the column with DCM:MeOH:TEA (89:10:1) at the end of the run to strip the remaining material.

-

For future runs, switch to Amine-functionalized silica . This phase repels the basic quinoline, preventing adsorption and often increasing loading capacity by 2-3x [3].

-

Module 4: Comparative Data & Parameters

Table 1: Mobile Phase Modifier Efficacy for Quinoline

| Modifier | Concentration | Application | Pros | Cons |

| Triethylamine (TEA) | 0.5 - 1.0% v/v | Standard Silica | Excellent peak shape; cheap. | Hard to remove; smells. |

| Ammonium Hydroxide | 1.0 - 2.0% v/v | Reverse Phase (C18) | Volatile; MS-compatible. | High pH can dissolve silica over time. |

| Methanolic Ammonia | 2.0 - 10% v/v | Silica (DCM systems) | Good for very polar amines. | Expensive; unstable shelf life. |

| Acetic Acid | AVOID | N/A | N/A | Will protonate quinoline and prevent elution. |

Module 5: Advanced Workflow (Graphviz)

Use this workflow for difficult separations involving co-eluting impurities (e.g., starting aniline material).

Figure 2: Troubleshooting logic for co-eluting impurities based on pKa differences.

References

-

Biotage. (2026).[1] Strategies for Improving Flash Chromatography Efficiency. Retrieved from [Link]

-

Teledyne ISCO. (2012).[2] RediSep Amine Functionalized Column: Purification of Basic Heterocycles. Retrieved from [Link]

-

Teledyne ISCO. (2012).[2] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Retrieved from [Link]

Sources

Technical Support Center: Forced Degradation of 6-Fluoro-2-methyl-5-nitroquinoline

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Stress Testing (ICH Q1A/Q1B), Degradation Chemistry, and Analytical Troubleshooting.[1]

Study Design & Preparation: The "Setup"

Before you stress the molecule, you must ensure the system is valid.

FAQ: Solubility & Solvent Selection

Q: My compound (6-Fluoro-2-methyl-5-nitroquinoline) precipitates immediately when I add 0.1 N HCl or NaOH. How can I maintain a homogenous solution?

A: This is a common issue with lipophilic nitro-quinolines.[1] The hydrophobic fluoro- and methyl- groups, combined with the planar aromatic system, significantly reduce aqueous solubility.

-

The Fix: You must use a co-solvent .[1]

-

Protocol: Prepare a stock solution of your API in Acetonitrile (ACN) or Methanol (MeOH) first.[1]

-

Ratio: Target a final solvent ratio of 5:95 or 10:90 (Organic:Stress Media). If precipitation persists, you may go up to 20% organic, but be aware that high organic content can thermally stabilize the molecule, potentially dampening the degradation rate.

-

Caution: Avoid Acetone or THF if you are performing oxidative stress, as they can form peroxides or react with the oxidizing agent, creating false peaks.

-

Q: What concentration should I use for the stress testing?

A: We recommend a target concentration of 1.0 mg/mL .

-

Reasoning: This is high enough to detect minor degradants (0.1% threshold) by HPLC-UV but low enough to mitigate aggregation issues. If you are using LC-MS for identification, you may need to dilute post-stress, but stressing at low concentrations (e.g., 10 µg/mL) often leads to rapid, non-representative degradation kinetics.

Stress Conditions & Troubleshooting: The "Meat"

Workflow Visualization

The following diagram outlines the critical decision nodes in your degradation workflow.

Caption: Standardized workflow for 6-Fluoro-2-methyl-5-nitroquinoline. Note that Photostability (Red) requires no quenching but immediate protection from light post-exposure.[1]

FAQ: Hydrolytic Stress (Acid/Base)

Q: I see no degradation in 0.1 N HCl after 24 hours. Is the molecule impervious to acid?

A: Not impervious, but resistant .[1]

-

Mechanism: The quinoline nitrogen is basic.[1] In acid, it becomes protonated (

).[1] This positive charge deactivates the ring towards electrophilic attack and stabilizes it against many hydrolytic pathways.[1] -

Troubleshooting:

-

Increase temperature to 60°C .

-

Increase acid concentration to 1.0 N HCl .

-